molecular formula C9H11BrN2O3 B567562 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline CAS No. 1280786-60-8

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline

Cat. No.: B567562
CAS No.: 1280786-60-8
M. Wt: 275.102
InChI Key: VYNXNDSCAJEVEN-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline (CAS: 1280786-60-8) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom (position 4), a methoxy group (position 5), a nitro group (position 2), and an ethylamino group (N-ethyl at position 1) . Its molecular formula is C₉H₁₀BrN₂O₃, with a molecular weight of 290.11 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the methoxy group improves solubility in organic solvents. The electron-withdrawing nitro group stabilizes the aromatic ring but may reduce nucleophilic reactivity.

Properties

IUPAC Name

4-bromo-N-ethyl-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-3-11-7-5-9(15-2)6(10)4-8(7)12(13)14/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNXNDSCAJEVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681503
Record name 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-60-8
Record name Benzenamine, 4-bromo-N-ethyl-5-methoxy-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline typically involves multiple steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Ethylation: The attachment of an ethyl group to the nitrogen atom.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The bromine atom can be substituted with other functional groups.

    Substitution: The methoxy group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted anilines .

Scientific Research Applications

Chemical Properties and Structure

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline has the molecular formula C9H11BrN2O3C_9H_{11}BrN_2O_3 and is characterized by the presence of a bromine atom, an ethyl group, a methoxy group, and a nitro group attached to the benzene ring. These substituents contribute to its unique chemical reactivity and biological properties.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the development of new materials and as an intermediate in the synthesis of more complex organic compounds. The compound can undergo various reactions such as bromination, ethylation, oxidation, and reduction, making it valuable for chemists seeking to create novel substances .

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Research indicates that compounds with nitro groups exhibit significant antibacterial activity. Studies have shown that this compound can inhibit strains such as Staphylococcus aureus and Pseudomonas aeruginosa, attributed to enhanced lipophilicity from the nitro group .
  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells. For instance, related nitro-substituted compounds demonstrated cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), often through mechanisms involving oxidative stress .
  • Anti-inflammatory Effects : It has potential applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β, suggesting a multifaceted role in therapeutic contexts.

Pharmaceutical Development

This compound is explored as a pharmaceutical intermediate in drug development. Its unique structure allows for modifications that can enhance drug efficacy while reducing toxicity. This is particularly relevant in developing targeted therapies for conditions like cancer where selective inhibition of molecular targets is crucial .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against multiple strains of bacteria. The mechanism was linked to its ability to penetrate bacterial membranes effectively due to its lipophilic nature enhanced by the nitro group .

Case Study 2: Anticancer Potential
In another investigation, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis through oxidative stress pathways, highlighting its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Features
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline Br (4), OMe (5), NO₂ (2), Et-NH (1) 290.11 Balanced solubility and reactivity
5-Bromo-4-methoxy-2-nitroaniline (CAS: 6943-69-7) Br (5), OMe (4), NO₂ (2) 247.05 Adjacent Br and OMe; reduced steric bulk
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS: 957062-86-1) Br (4), NO₂ (2), 4-MeOBn-NH (1) 337.17 Bulky benzyl group; lower solubility
4-Bromo-2-methyl-6-nitroaniline (CAS: 84752-20-5) Br (4), NO₂ (6), Me (2) 231.03 Methyl group enhances stability
2-Bromo-6-methoxy-4-nitroaniline (CAS: 16618-66-9) Br (2), OMe (6), NO₂ (4) 247.05 Altered substitution pattern; moderate reactivity

Key Observations:

Substituent Positioning: The ethylamino group in the target compound reduces steric hindrance compared to bulkier substituents like benzyl (e.g., 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline) . In 5-Bromo-4-methoxy-2-nitroaniline, adjacent bromine and methoxy groups create electronic effects that may direct substitution reactions differently compared to the target compound .

Solubility: The methoxy group in the target compound enhances solubility in polar organic solvents (e.g., acetonitrile, DMSO) compared to non-polar derivatives like 4-Bromo-2-methyl-6-nitroaniline . Bulky substituents (e.g., benzyl) reduce solubility due to increased hydrophobicity .

Reactivity: The nitro group in all compounds stabilizes the aromatic ring but reduces nucleophilic attack. Bromine’s position (para vs. meta) influences electrophilic substitution sites . The ethylamino group in the target compound offers moderate electron-donating effects, balancing the electron-withdrawing nitro and bromine groups .

Table 2: Reactivity in Common Reactions

Compound Electrophilic Substitution Nucleophilic Substitution Cross-Coupling Potential
This compound High (Br site) Low (due to NO₂) Moderate (Suzuki, Buchwald)
5-Bromo-4-methoxy-2-nitroaniline Moderate (Br at meta) Low Limited
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Low (steric hindrance) Low Poor
4-Bromo-2-methyl-6-nitroaniline High (Br at para) Low High

Key Findings:

  • The target compound’s bromine at position 4 is highly reactive in Suzuki-Miyaura cross-coupling , similar to 4-Bromo-2-methyl-6-nitroaniline .
  • Steric hindrance in benzyl-substituted analogs (e.g., 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline) limits their utility in coupling reactions .

Biological Activity

4-Bromo-N-ethyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C₉H₁₁BrN₂O₃, characterized by a unique combination of substituents that confer distinct chemical and biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structural features of this compound include:

  • Bromine (Br) : Enhances reactivity.
  • Ethyl Group (C₂H₅) : Increases solubility and alters electronic properties.
  • Methoxy Group (–OCH₃) : Influences interactions with biological targets.
  • Nitro Group (–NO₂) : Capable of undergoing reduction to form reactive intermediates.

These substituents contribute to the compound's unique reactivity and specificity in biological contexts, making it a subject of significant research interest .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can be reduced to yield reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the bromine and methoxy groups enhance the compound's reactivity and specificity .

Antimicrobial Activity

Research indicates that compounds with nitro groups, such as this compound, exhibit significant antibacterial properties. For instance, studies have shown that similar nitro-substituted compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the nitro group has been linked to enhanced lipophilicity, improving membrane interactions.

Anticancer Activity

The compound's potential anticancer effects have been explored through various studies. Nitro compounds are known for their ability to induce apoptosis in cancer cells. For example, related compounds have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of oxidative stress and disruption of cellular signaling pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-1β, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique attributes:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-nitroanilineLacks ethyl and methoxy groupsLimited solubility
4-Bromo-2-methylanilineLacks nitro and ethyl groupsDifferent electronic properties
4-Bromo-5-methoxy-2-nitroanilineLacks ethyl groupSimilar reactivity
5-Bromo-N-ethyl-2-nitroanilineDifferent position of bromineVarying reactivity patterns

This table illustrates how the presence of specific substituents in this compound enhances its solubility and reactivity compared to its analogs .

Case Studies

  • Antibacterial Efficacy : A study on related nitro compounds found that those with a nitro group at specific positions exhibited MIC values as low as 20 μM against S. aureus. This suggests that modifying the substituents can significantly impact antibacterial potency .
  • Cytotoxicity in Cancer Cells : In vitro tests on MCF-7 cells revealed that compounds structurally similar to this compound showed IC50 values ranging from 0.1 to 10 μM, indicating promising anticancer activity .
  • Anti-inflammatory Potential : Research has demonstrated that certain nitro-substituted compounds inhibit key inflammatory pathways, showing potential for therapeutic applications in conditions like rheumatoid arthritis .

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